Oxybutynin chloride, a tertiary amine with anticholinergic and antispasmodic properties, is a well-established medication primarily indicated for the treatment of overactive bladder syndrome (OAB)8. OAB is characterized by urinary urgency, frequency, nocturia, and may include urgency urinary incontinence8. The prevalence of OAB increases with age and significantly impacts the quality of life and financial burden on affected individuals8. Oxybutynin chloride has been used for several decades and is available in various formulations, including immediate- and extended-release tablets, transdermal patches, gels, and more8.
Oxybutynin chloride works by inhibiting muscarinic receptors in the urothelium and detrusor muscle, which are thought to be responsible for involuntary bladder contractions and urgency8. It possesses both anticholinergic properties, which reduce the activity of the parasympathetic nervous system, and direct muscle relaxant effects similar to papaverine9. This dual action makes oxybutynin effective in managing neurovesical reflex activity, uninhibited bladders, enuresis, and primary muscle spasm9.
In the field of urology, oxybutynin chloride has been used to treat conditions such as detrusor hyper-reflexia, post-transurethral vesical pain and spasm, and neurogenic bladder124. Studies have shown that oxybutynin can increase bladder capacity, decrease voiding detrusor pressure, and improve compliance and residual urine without significant differences in efficacy when compared to other anticholinergics like trospium chloride1. It has also been effective in controlling post-transurethral pain and spasm without notable side effects2.
For pediatric patients with conditions like myelomeningocele, oxybutynin chloride has been administered intravesically, leading to significant improvements in urinary incontinence and bladder capacity4. This method of administration has been particularly beneficial for children who are refractory to oral anticholinergic medication4.
Intravesical administration of oxybutynin chloride has been explored as an alternative to oral administration, especially in patients practicing clean intermittent catheterization with decreased bladder capacity6. This approach has been found to be safe and effective, with excellent patient compliance and no observed local or systemic side effects6. Topical administration has also been investigated, showing promise as an effective alternative for patients with voiding dysfunction who are unresponsive to or cannot tolerate oral medications3.
Beyond its antispasmodic effects, oxybutynin chloride has been studied for its potential role in inhibiting bladder smooth muscle cell proliferation5. This could be particularly useful in preventing hypertrophic bladder changes. The drug has been shown to downregulate growth-promoting genes, such as c-jun, which may contribute to its antiproliferative effects5.
Oxybutynin chloride continues to be reevaluated for its effectiveness in managing symptoms associated with voiding in various bladder dysfunctions10. Its ability to reduce urinary frequency, urgency, and incontinence, as well as increase the volumes at the first and maximum desire to void, has been confirmed in clinical settings10.
CAS No.: 507-60-8
CAS No.: 101312-07-6
CAS No.: 19519-55-2
CAS No.: 1228259-70-8
CAS No.: 169327-82-6